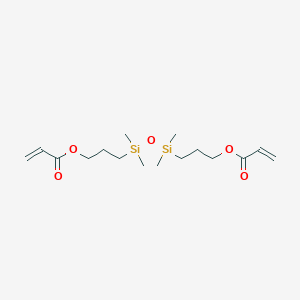
乙酸(2-氯苯甲酰)乙酯
描述
Ethyl (2-chlorobenzoyl)acetate is a biochemical used for proteomics research . Its molecular formula is C11H11ClO3 and it has a molecular weight of 226.66 .
Synthesis Analysis
Ethyl (2-chlorobenzoyl)acetate is synthesized for various applications. It may be used to synthesize ketosplitomicin derivative and ethyl 6- (2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4 H pyran-5-carboxylate . It can also act as a reactant for cerium ammonium nitrate-mediated oxidative coupling and hydrosilylation reactions .Molecular Structure Analysis
The linear formula of Ethyl (2-chlorobenzoyl)acetate is ClC6H4COCH2CO2C2H5 . The InChI string is InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 and the canonical SMILES string is CCOC(=O)CC(=O)C1=CC=CC=C1Cl .Chemical Reactions Analysis
Ethyl (2-chlorobenzoyl)acetate can participate in various chemical reactions. For instance, it can be used in the synthesis of ketosplitomicin derivative and ethyl 6- (2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4 H pyran-5-carboxylate . It can also be a reactant for cerium ammonium nitrate-mediated oxidative coupling and hydrosilylation reactions .Physical And Chemical Properties Analysis
Ethyl (2-chlorobenzoyl)acetate has a refractive index of 1.540 (lit.) . It has a boiling point of 221-222 °C (lit.) and a density of 1.206 g/mL at 25 °C (lit.) . The molecular weight of Ethyl (2-chlorobenzoyl)acetate is 226.65 g/mol .科学研究应用
Synthesis of Ketosplitomicin Derivative
Ethyl (2-chlorobenzoyl)acetate can be used to synthesize ketosplitomicin derivative . Ketosplitomicin is a type of organic compound that has potential applications in the field of medicinal chemistry.
Preparation of Diaryl-substituted Pyrazoles
This compound can be used as a reactant for the preparation of diaryl-substituted pyrazoles . These pyrazoles are known to be potent CCR2 receptor antagonists. CCR2 receptors are implicated in numerous inflammatory and autoimmune diseases, so these antagonists could have potential therapeutic applications.
Preparation of Potential Herbicidal Agents
Ethyl (2-chlorobenzoyl)acetate can also be used in the preparation of potential herbicidal agents . This suggests its potential use in the development of new agrochemicals.
Ruthenium-catalyzed Asymmetric Hydrogenation
This compound can be used in Ruthenium-catalyzed asymmetric hydrogenation . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry.
Synthesis of Ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4Hpyran-5-carboxylate
Ethyl (2-chlorobenzoyl)acetate may be used to synthesize ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4Hpyran-5-carboxylate . This compound could have potential applications in organic synthesis.
Cerium Ammonium Nitrate-mediated Oxidative Coupling
This compound can be used in cerium ammonium nitrate-mediated oxidative coupling . This reaction is useful in the synthesis of complex organic molecules.
Hydrosilylation Reactions
Ethyl (2-chlorobenzoyl)acetate can be used in hydrosilylation reactions . Hydrosilylation is a key process in the production of silicones, which have a wide range of industrial applications.
Synthesis of Anti-plasmodial Agents
This compound can be used in the synthesis of antiplasmodial agents . These agents are used in the treatment of malaria, a disease that affects millions of people worldwide.
安全和危害
未来方向
While specific future directions for Ethyl (2-chlorobenzoyl)acetate are not mentioned in the search results, its potential uses in proteomics research and as a reactant in various chemical reactions suggest that it may have applications in the development of new biochemical research methods and synthesis processes.
作用机制
Target of Action
Ethyl (2-chlorobenzoyl)acetate is a chemical compound with the linear formula ClC6H4COCH2CO2C2H5 It’s known that it can be used to synthesize other compounds , which suggests that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It has been used as a reactant in several chemical reactions, including cerium ammonium nitrate-mediated oxidative coupling, hydrosilylation reactions, and the preparation of diaryl-substituted pyrazoles . These reactions suggest that the compound can interact with its targets to induce chemical changes.
Biochemical Pathways
Given its use in various chemical reactions , it’s likely that it can influence multiple pathways depending on the specific context of its use.
Pharmacokinetics
Its physical properties such as its boiling point (221-222 °c) and density (1206 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that it can be used to synthesize other compounds , suggesting that its action can result in the formation of new chemical entities.
属性
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBNTUSDQSFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303394 | |
| Record name | Ethyl (2-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19112-35-7 | |
| Record name | Ethyl 2-chloro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19112-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 158136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019112357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19112-35-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2-chlorobenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 2-chloro-β-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)












